molecular formula C8H11NS B13940065 (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine

Cat. No.: B13940065
M. Wt: 153.25 g/mol
InChI Key: VMANPYMZMLYRPY-UHFFFAOYSA-N
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Description

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is a heterocyclic compound that features a cyclopentane ring fused to a thiophene ring, with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the methanamine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiophene or methanamine derivatives.

    Substitution: Various substituted thiophene or methanamine derivatives.

Scientific Research Applications

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Similar structure with a pyridine ring instead of a thiophene ring.

    Indole derivatives: Contain a fused ring system with diverse biological activities.

    Thiophene derivatives: Share the thiophene ring but differ in the attached functional groups.

Uniqueness

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylmethanamine

InChI

InChI=1S/C8H11NS/c9-5-6-1-2-8-7(6)3-4-10-8/h3-4,6H,1-2,5,9H2

InChI Key

VMANPYMZMLYRPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CN)C=CS2

Origin of Product

United States

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